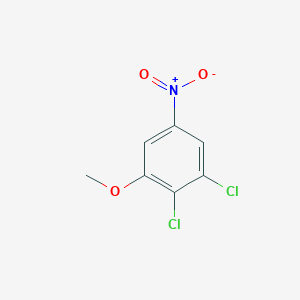
2,3-Dichloro-5-nitroanisole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dichloro-5-nitroanisole is an organic compound with the molecular formula C7H5Cl2NO3 It is a derivative of anisole, where the hydrogen atoms at positions 2 and 3 are replaced by chlorine atoms, and the hydrogen atom at position 5 is replaced by a nitro group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-5-nitroanisole typically involves a multi-step process. One common method includes the nitration of 2,3-dichloroanisole. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature. The reaction conditions must be carefully monitored to ensure the selective nitration at the 5-position of the anisole ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of catalysts and advanced separation techniques can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2,3-Dichloro-5-nitroanisole undergoes various chemical reactions, including:
Halogenation: The addition of halogen atoms to the aromatic ring.
Reduction: The reduction of the nitro group to an amine group.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Halogenation: Chlorine or bromine in the presence of a catalyst.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Substitution: Various nucleophiles such as amines or thiols.
Major Products Formed
Reduction: 2,3-Dichloro-5-aminoanisole.
Substitution: 2,3-Dichloro-5-substituted anisole derivatives.
科学研究应用
2,3-Dichloro-5-nitroanisole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2,3-Dichloro-5-nitroanisole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The chlorine atoms on the aromatic ring can also participate in electrophilic aromatic substitution reactions, leading to the formation of new compounds with different biological activities.
相似化合物的比较
Similar Compounds
2,3-Dichloroanisole: Lacks the nitro group, making it less reactive in certain chemical reactions.
2,3-Dichloro-4-nitroanisole: Similar structure but with the nitro group at a different position, leading to different reactivity and properties.
2,4-Dichloro-5-nitroanisole: Another isomer with different substitution patterns affecting its chemical behavior.
Uniqueness
2,3-Dichloro-5-nitroanisole is unique due to the specific positioning of the chlorine and nitro groups on the anisole ring. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
分子式 |
C7H5Cl2NO3 |
|---|---|
分子量 |
222.02 g/mol |
IUPAC 名称 |
1,2-dichloro-3-methoxy-5-nitrobenzene |
InChI |
InChI=1S/C7H5Cl2NO3/c1-13-6-3-4(10(11)12)2-5(8)7(6)9/h2-3H,1H3 |
InChI 键 |
LYFAMXRWZNBHLH-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=CC(=C1)[N+](=O)[O-])Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Chloro-2-phenyl-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one](/img/structure/B13093576.png)

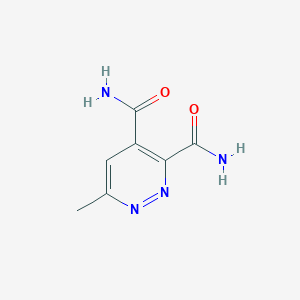
![6-Nitro-2-phenyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13093604.png)
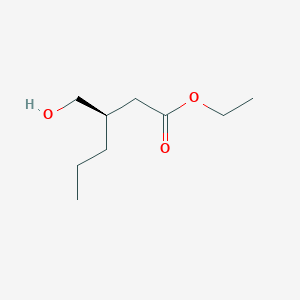
![2-(3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B13093616.png)
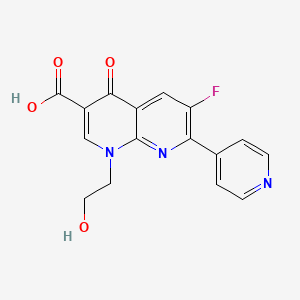
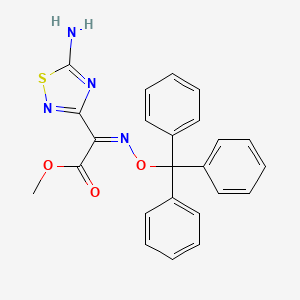
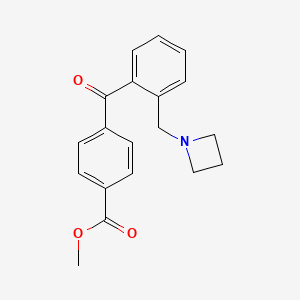
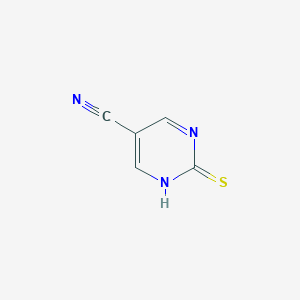
![7-Benzyl-2-morpholino-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13093637.png)
![4h-Isoxazolo[4,5-e][1,2,4]oxadiazolo[4,5-a]pyrimidine](/img/structure/B13093651.png)
![3'-Ethoxy-5,5-dimethyl-4,5-dihydro-[1,1'-biphenyl]-2(3H)-one](/img/structure/B13093656.png)
